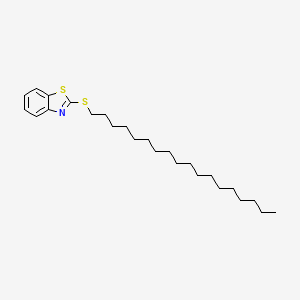

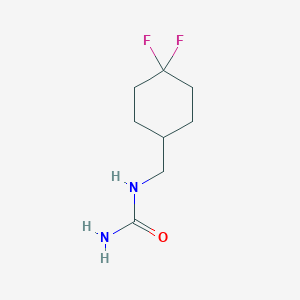

![molecular formula C19H19NO4S2 B2778852 Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932464-28-3](/img/structure/B2778852.png)

Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C19H19NO4S2 . It has an average mass of 389.488 Da and a monoisotopic mass of 389.075562 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate include a density of 1.3±0.1 g/cm3, a boiling point of 557.1±60.0 °C at 760 mmHg, and a flash point of 290.7±32.9 °C . It also has a molar refractivity of 104.6±0.4 cm3, a polar surface area of 109 Å2, and a molar volume of 289.1±3.0 cm3 .Scientific Research Applications

Synthesis of Bioactive Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their presence in natural products and drugs. They exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can serve as a precursor in the synthesis of indole derivatives, which are crucial for developing new therapeutic agents .

Development of Antiviral Agents

Research indicates that indole derivatives, which can be synthesized from compounds like Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, have potential as antiviral agents. These derivatives have shown inhibitory activity against influenza A and other viruses, making them valuable for further exploration in antiviral drug development .

Biomedical Materials

In the field of biomedical materials, Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate may contribute to the creation of new compounds with specific interactions with biological systems. Its role in the synthesis of sulfonamide-based compounds can lead to materials with potential applications in drug delivery and tissue engineering.

Electronic Materials

The compound’s potential applications in electronic materials stem from its chemical structure, which could be useful in the synthesis of organic semiconductors or conductive polymers. These materials are essential for developing flexible electronics, solar cells, and other energy-related technologies .

Energy Materials

Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate could be used in the development of energy materials, such as organic photovoltaics or light-emitting diodes (LEDs). Its molecular structure may allow for the fine-tuning of electronic properties, which is crucial for optimizing the efficiency of these devices.

Analytical Chemistry

In analytical chemistry, this compound might be involved in the development of new reagents or methodologies for chemical analysis. Its potential for forming stable, complex molecules could be advantageous in chromatography and spectrometry, aiding in the detection and quantification of various substances .

properties

IUPAC Name |

ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S2/c1-3-13-8-7-9-14(12-13)20-26(22,23)18-15-10-5-6-11-16(15)25-17(18)19(21)24-4-2/h5-12,20H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUIDHXFZCPXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

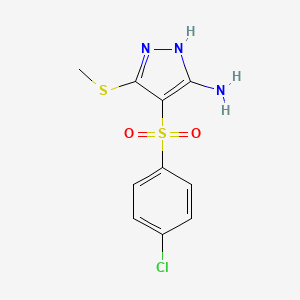

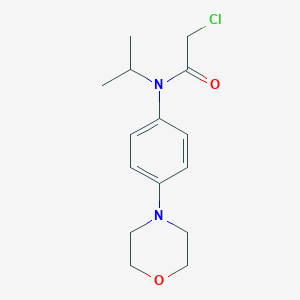

![N-(3-chloro-4-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2778773.png)

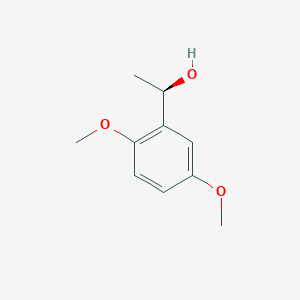

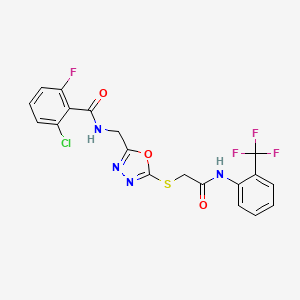

![1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2778779.png)

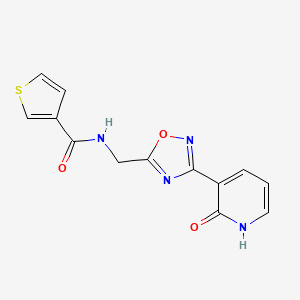

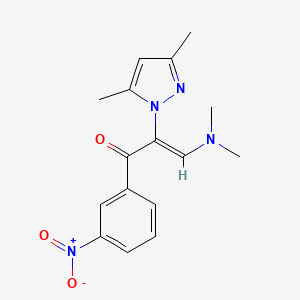

![N-(4-acetamidophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2778781.png)

![methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol](/img/structure/B2778792.png)

![Methyl [(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate](/img/structure/B2778793.png)